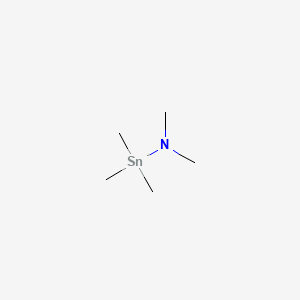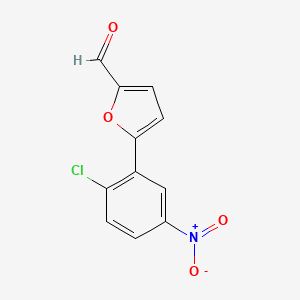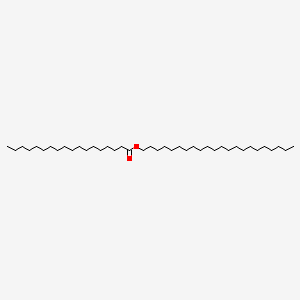
Pigment Yellow 65
Übersicht
Beschreibung
Pigment Yellow 65, also known as Suntone™ this compound, is a bright reddish yellow pigment . It belongs to the chemical class of Mono Azo . It is used in various applications such as decorative paints, industrial paints, powder coating, and textile printing .
Synthesis Analysis
The synthesis of this compound is a typical diazotation and coupling reaction . It is synthesized through the diazotation reaction of 4-Methoxy-2-nitrobenzenamine and then a coupling reaction with N-(2-methoxyphenyl)-3-oxobutanamide in a mixed aqueous solution .
Molecular Structure Analysis
The molecular formula of this compound is C18H18N4O6 . Its average mass is 386.359 Da .
Physical And Chemical Properties Analysis
This compound has an oil absorption of less than or equal to 55 cc, a bulk density of 1.5 gm/cm3, and a pH value of 6-7 . It appears as a yellow powder . It provides a reddish yellow shade and has excellent hiding power due to its comparatively coarse particle sizes and specific surface areas of approximately 6 to 20 m2/g .
Wissenschaftliche Forschungsanwendungen
Festkörperfluoreszenz
Pigment Yellow 65 zeigt Festkörperfluoreszenz, was es zu einer wertvollen Verbindung bei der Entwicklung von fluoreszierenden Farbstoffen macht . Diese Eigenschaft ist besonders nützlich in der biologischen Bildgebung und der molekularen Markierung, wo seine helle Emission bei der Verfolgung und Visualisierung biologischer Prozesse helfen kann.
Dekorative Farben
Aufgrund seines leuchtenden rotgelben Farbtons wird this compound häufig in dekorativen Farben verwendet. Es liefert eine lebendige Farbe, die ästhetisch ansprechend ist und eine gute Lichtbeständigkeit aufweist, was für die Erhaltung der Farbintegrität über die Zeit unerlässlich ist .
Industrielle Beschichtungen
In industriellen Anwendungen wird this compound für Pulverbeschichtungen und Industrielacke empfohlen . Seine hohe Farbstärke und Beständigkeit gegen verschiedene Chemikalien machen es für Maschinen und Geräte geeignet, die dauerhafte und langlebige Beschichtungen erfordern.
Textildruck
Die Verbindung wird auch in Textildruckprozessen eingesetzt. Seine Fähigkeit, eine leuchtende Farbe zu erzeugen, und seine Echtheitseigenschaften machen es zu einer beliebten Wahl für die Erstellung lebendiger Muster und Designs auf Stoffen .
Verkehrsfarbe
Die hohe Deckkraft und Lichtbeständigkeit von this compound machen es zu einem idealen Pigment für Verkehrsfarben. Es wird aufgrund seiner Sichtbarkeit und Widerstandsfähigkeit gegen Verwitterung häufig für Straßenmarkierungen verwendet .
Wasserbasierte Tinten
Für Druckanwendungen wird this compound in wasserbasierten Tinten verwendet. Seine Löslichkeit und Stabilität in wässrigen Lösungen ermöglichen eine konstante Druckqualität und Farbreproduktion .
Dekorative wasserbasierte Farben
Ähnlich wie bei der Verwendung in dekorativen Farben ist dieses Pigment auch für dekorative wasserbasierte Farben geeignet, bietet einen hellen Farbton und gute Echtheitseigenschaften für Innen- und Außenanwendungen .
Forschung & Entwicklung
This compound ist Gegenstand laufender Forschung, insbesondere bei der Entwicklung neuer Materialien und Farbstoffe mit spezifischen Eigenschaften. Seine Festkörperfluoreszenz ist von Interesse für die Herstellung von Materialien mit neuartigen optischen Eigenschaften .
Safety and Hazards
Pigment Yellow 65 is harmful if swallowed and may cause stomach discomfort. It can cause respiratory irritation and may cause irritation to eyes. It may also cause skin irritation in sensitive individuals . In case of accidental ingestion, it is recommended to give 2-4 cupfuls of milk or water and seek medical aid immediately .
Wirkmechanismus
Target of Action
Permanent Yellow Rn, also known as Pigment Yellow 65 or YELLOW65, is primarily used as a pigment in various applications such as industrial paints . Its primary target is the medium it is applied to, where it imparts a reddish-yellow color .
Mode of Action
The mode of action of Permanent Yellow Rn involves its interaction with light. When light strikes the pigment, certain wavelengths are absorbed while others are reflected. The reflected light is what we perceive as the pigment’s color. In the case of Permanent Yellow Rn, it absorbs light in the blue region of the spectrum and reflects light in the yellow region, giving it its characteristic reddish-yellow color .
Pharmacokinetics
It has been noted for its density value of 16 and a pH value of 60 to 70 , which can impact its dispersion in a medium and its stability.
Result of Action
The result of Permanent Yellow Rn’s action is the imparting of a reddish-yellow color to the medium it is applied to. This is achieved through the physical process of light absorption and reflection .
Action Environment
The action of Permanent Yellow Rn can be influenced by various environmental factors. For example, the pH of the medium can affect its stability . Additionally, the presence of other pigments or substances can alter the perceived color by affecting how light is absorbed and reflected. The pigment is used in environments with good ventilation to avoid inhalation of its dust or solution .
Eigenschaften
IUPAC Name |
2-[(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-14-6-4-5-7-16(14)28-3)21-20-13-9-8-12(27-2)10-15(13)22(25)26/h4-10,17H,1-3H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFORAEIAYCSGCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052336 | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
6528-34-3 | |
| Record name | Pigment Yellow 65 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6528-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanamide, 2-(2-(4-methoxy-2-nitrophenyl)diazenyl)-N-(2-methoxyphenyl)-3-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006528343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanamide, 2-[2-(4-methoxy-2-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pigment Yellow 65 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-methoxy-2-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.746 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the potential health concerns associated with Pigment Yellow 65 used in tattoo inks?
A1: this compound, an azo pigment, has been identified as a potential allergen when used in tattoo inks. A case study reported a delayed hypersensitivity reaction in a patient who received a tattoo with inks containing this pigment. [] The reaction manifested as eczema and ulceration specifically in the areas tattooed with the inks containing this compound. This suggests that exposure to this compound, through tattooing, can trigger allergic contact dermatitis in susceptible individuals.
Q2: Is there a way to test for this compound allergy?
A2: While patch testing is a common method for diagnosing allergic contact dermatitis, obtaining pure this compound for testing can be challenging. [] In the mentioned case study, the researchers couldn't acquire the isolated pigment for patch testing. This highlights the need for commercially available and reliable testing methods for this specific allergen, particularly given its use in tattoo inks.
Q3: What is known about the crystal structure of this compound?
A4: Single-crystal data and X-ray powder patterns provide insights into the structural arrangement of this compound. [] This data is essential for understanding the pigment's physical and chemical properties, including its color, stability, and potential interactions with other substances. Detailed crystallographic information allows researchers to compare this compound with other pigments and predict its behavior in various applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



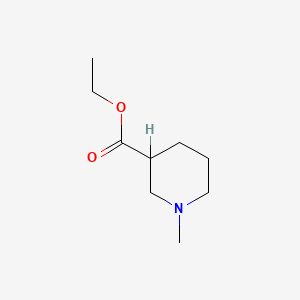
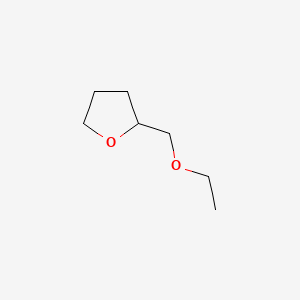
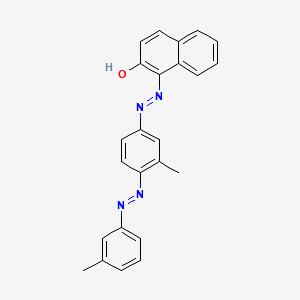
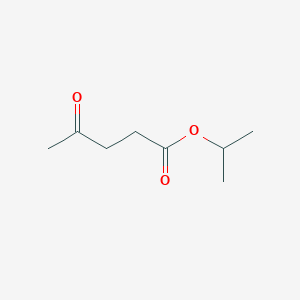

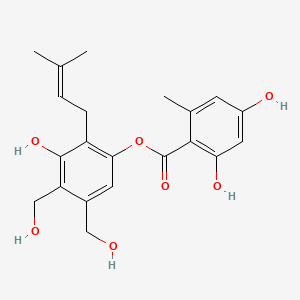
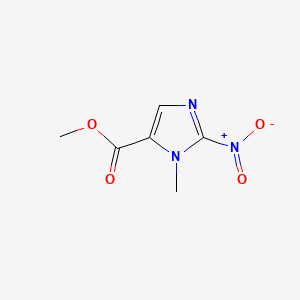
![Benzoic acid;(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1584866.png)
